molecular formula C23H24N2 B11116015 Biphenyl, 4-(4-diethylaminobenzylidenamino)-

Biphenyl, 4-(4-diethylaminobenzylidenamino)-

Cat. No.: B11116015
M. Wt: 328.4 g/mol
InChI Key: BYANVJKIKWPIDW-UHFFFAOYSA-N
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Description

4-[(E)-({[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-N,N-DIETHYLANILINE is an organic compound characterized by the presence of a biphenyl group linked to an imine and aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-N,N-DIETHYLANILINE typically involves the condensation reaction between 4-biphenylcarboxaldehyde and N,N-diethylaniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-N,N-DIETHYLANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Biphenyl oxides.

    Reduction: N,N-diethyl-4-aminobiphenyl.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4-[(E)-({[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-N,N-DIETHYLANILINE has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 4-[(E)-({[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-N,N-DIETHYLANILINE involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting various biochemical pathways. The biphenyl moiety contributes to the compound’s stability and ability to interact with hydrophobic regions of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-N,N-DIMETHYLANILINE
  • 4-[(E)-({[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-N,N-DIETHYLPHENYLAMINE

Properties

Molecular Formula

C23H24N2

Molecular Weight

328.4 g/mol

IUPAC Name

N,N-diethyl-4-[(4-phenylphenyl)iminomethyl]aniline

InChI

InChI=1S/C23H24N2/c1-3-25(4-2)23-16-10-19(11-17-23)18-24-22-14-12-21(13-15-22)20-8-6-5-7-9-20/h5-18H,3-4H2,1-2H3

InChI Key

BYANVJKIKWPIDW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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